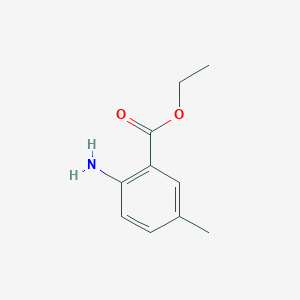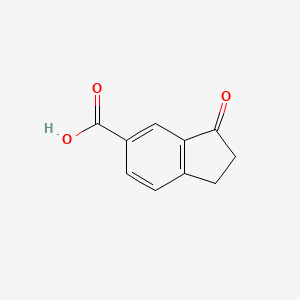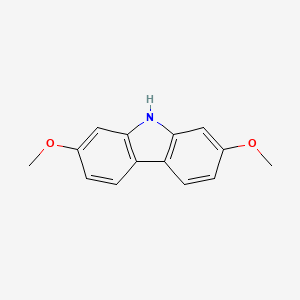
3-(4-Hidroxibutil)-1H-indol-5-carbonitrilo
Descripción general
Descripción
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Vacunas de ARNm
El compuesto es un componente clave en la síntesis de lípido ionizable ALC-0315, que se utiliza en la matriz lipídica de las vacunas de ARNm, como la producida por Pfizer/BioNTech para SARS-CoV-2 . Este lípido juega un papel crucial en el ensamblaje de la vacuna, protegiendo el ARNm de la degradación y facilitando su liberación al citoplasma después de la endocitosis.
Aplicaciones Antioxidantes
Los derivados del compuesto, como 9-(4-Hidroxibutil)-3,3,6,6-tetrametil-3,4,5,6,7,9-hexahidro-1H-xanteno-1,8(2H)-diona, han mostrado potencial como antioxidantes . Estos compuestos pueden neutralizar los radicales libres y pueden ayudar a prevenir enfermedades relacionadas con el estrés oxidativo.
Investigación Anticancerígena
Los mismos derivados mencionados anteriormente también se han explorado por sus propiedades anticancerígenas . Pueden inhibir el crecimiento de las células cancerosas o inducir la apoptosis, lo que los convierte en valiosos en el desarrollo de nuevas terapias contra el cáncer.
Agentes Leishmanicidas
En el campo de la parasitología, estos derivados se han estudiado por sus efectos leishmanicidas . Podrían usarse potencialmente para tratar la leishmaniasis, una enfermedad causada por parásitos transmitidos a través de las picaduras de moscas de arena infectadas.
Ciencia de Materiales
Los derivados del compuesto son de interés en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades específicas . Estos materiales podrían tener aplicaciones en diversas industrias, incluida la electrónica y los productos biodegradables.
Síntesis de Biopolímeros
Compuestos relacionados, como Poli (4-Hidroxibutirato), se han investigado para su uso en la síntesis de biopolímeros . Estos biopolímeros tienen aplicaciones médicas, como en la producción de suturas biodegradables y andamios de ingeniería de tejidos.
Sistemas de Liberación de Fármacos
La naturaleza ionizable de los derivados lipídicos de este compuesto los hace adecuados para su uso en sistemas de liberación de fármacos . Pueden formar nanopartículas que encapsulan fármacos, asegurando una entrega dirigida y una liberación controlada dentro del cuerpo.
Mejora de la Eficacia de la Vacuna
El papel del compuesto en la matriz lipídica de las vacunas no solo protege el ARNm, sino que también mejora la eficacia general de la vacuna al garantizar la entrega adecuada y la expresión de la proteína que contiene el epítope inmunogénico .
Propiedades
IUPAC Name |
3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNEONCFZGWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478629 | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914927-40-5 | |
| Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)











![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

